methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a methyl ester group, a fluoro group, and a nitro group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoro-2-nitroaniline. This intermediate is then subjected to cyclization with hydrazine to form the pyrazole ring. The final step involves esterification with methyl chloroformate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 1-(4-amino-2-nitrophenyl)-1H-pyrazole-4-carboxylate.
Substitution: Various substituted pyrazole derivatives.
Ester Hydrolysis: 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s binding affinity to specific targets, while the pyrazole ring provides structural stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a furan ring instead of a pyrazole ring.
4-Fluoro-1-methoxy-2-nitrobenzene: Lacks the pyrazole ring and ester group.
Uniqueness
Methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to its combination of a pyrazole ring, fluoro group, and nitro group, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for diverse applications.
Properties
Molecular Formula |
C11H8FN3O4 |
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Molecular Weight |
265.20 g/mol |
IUPAC Name |
methyl 1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H8FN3O4/c1-19-11(16)7-5-13-14(6-7)9-3-2-8(12)4-10(9)15(17)18/h2-6H,1H3 |
InChI Key |
FINZHLWDEJMKBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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